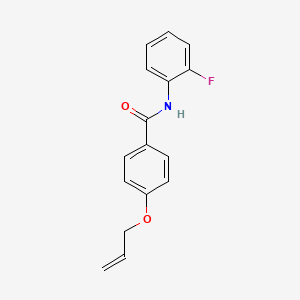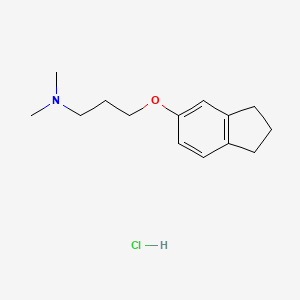
3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride
Descripción general
Descripción
3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of an indene moiety linked to a dimethylamine group via a propyl chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propyl group.
Introduction of the Dimethylamine Group: The dimethylamine group is attached through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bonds within the indene structure, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indene moiety.
Reduction: Dihydro derivatives of the indene structure.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and receptor binding.
Medicine:
Pharmaceutical Research: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparación Con Compuestos Similares
- [3-(1H-indol-5-yloxy)propyl]dimethylamine hydrochloride
- [3-(1H-indole-3-carbaldehyde)propyl]dimethylamine hydrochloride
Comparison:
- Structural Differences: While similar compounds may share the indene or indole moiety, the specific substitutions and functional groups can vary, leading to differences in reactivity and applications.
- Unique Properties: 3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride is unique due to its specific indene structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-15(2)9-4-10-16-14-8-7-12-5-3-6-13(12)11-14;/h7-8,11H,3-6,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHCZJPJIVKYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(CCC2)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4410287.png)
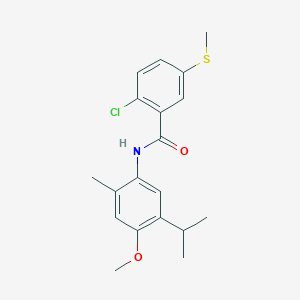
![N~1~-{3-[(5-Phenyl-1,3,4-oxadiazol-2-YL)methoxy]phenyl}acetamide](/img/structure/B4410296.png)
![[4-(4-Nitrophenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4410303.png)
![3-[2-(2-butoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4410308.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4410321.png)
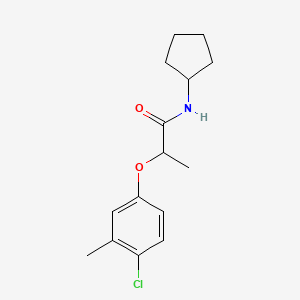
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4410342.png)
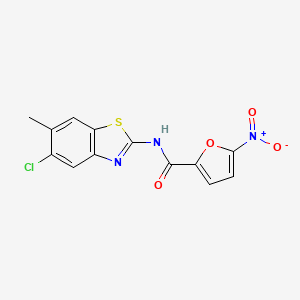
![4-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4410371.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4410372.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2,6-dimethylmorpholine;hydrochloride](/img/structure/B4410380.png)
